(R)-1-Methylpyrrolidin-3-amine hydrochloride
Overview
Description
Scientific Research Applications
Asymmetric Synthesis and Stereochemical Preference
Research involving (R)-1-Methylpyrrolidin-3-amine hydrochloride, a compound related to chiral pyrrolidine moieties, highlights its importance in the asymmetric synthesis of compounds with potential psychoactive properties. Studies have demonstrated a clear stereochemical preference for the R enantiomers in binding assays, indicating significant selectivity and potential for LSD-like psychopharmacology in humans. This emphasizes the compound's relevance in the synthesis of enantiomerically pure substances with specific biological activities (Gerasimov et al., 1999).
Involvement in 5-HT2A Receptor Antagonism
(R)-1-Methylpyrrolidin-3-amine hydrochloride derivatives, such as R-102444 and its active metabolite R-96544, have shown potent and selective antagonism at the 5-HT2A receptor. These compounds exhibit therapeutic potential by inhibiting the progression of acute and chronic pancreatitis in experimental models, suggesting a possible role of 5-HT2A receptors in the development of these conditions (Ogawa et al., 2005).
Cognitive and Attention Enhancement
Compounds incorporating (R)-1-Methylpyrrolidin-3-amine have been found to significantly enhance cognition and attention in animal models. This has been particularly evident with analogs demonstrating potent in vitro activity at human and rat H(3) receptors. Such findings underline the potential of these compounds in treating cognitive dysfunctions and highlight the crucial role of (R)-1-Methylpyrrolidin-3-amine hydrochloride in developing novel therapeutic agents (Cowart et al., 2005).
Histamine H(3) Receptor Antagonism
Further research into derivatives of (R)-1-Methylpyrrolidin-3-amine hydrochloride has led to the discovery of compounds with potent histamine H(3) receptor inverse agonist activity. These findings are particularly relevant for the development of treatments aimed at increasing wakefulness in conditions such as excessive daytime sleepiness (EDS) and other sleep or cognitive disorders, showcasing the compound's versatility and potential in therapeutic applications (Covel et al., 2009).
properties
IUPAC Name |
(3R)-1-methylpyrrolidin-3-amine;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSDGEUYISCEJN-NUBCRITNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C1)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
346690-76-4 | |
Record name | 3-Pyrrolidinamine, 1-methyl-, hydrochloride (1:1), (3R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=346690-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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